AF-2785 Demonstrates 3.7-Fold Higher Potency for CFTR Inhibition than Lonidamine
AF-2785 is a significantly more potent blocker of the cAMP-activated chloride current (CFTR) than its close structural analog, Lonidamine. In a direct head-to-head comparison using whole-cell patch clamp electrophysiology on rat epididymal cells, AF-2785 exhibited a 3.7-fold higher potency, as determined by its lower IC50 value [1].
| Evidence Dimension | CFTR Channel Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 170.6 µM |
| Comparator Or Baseline | Lonidamine (IC50 = 631.5 µM) |
| Quantified Difference | 3.7-fold increase in potency (lower IC50) |
| Conditions | Whole-cell patch clamp of cAMP-activated chloride current in rat epididymal cells |
Why This Matters
This 3.7-fold increase in potency means that a much lower concentration of AF-2785 is required to achieve the same level of target engagement, reducing the risk of off-target effects and improving assay sensitivity in CFTR research.
- [1] Gong, X. D., et al. (2000). Lonidamine and analogue AF2785 block the cyclic adenosine 3',5'-monophosphate-activated chloride current and chloride secretion in the rat epididymis. Biology of Reproduction, 63(3), 833-838. View Source
